5-Chloro-2-iodo-N-methylbenzamide

Cannabinoid Receptor Pharmacology GPCR Ligand Discovery Structure-Activity Relationship

5-Chloro-2-iodo-N-methylbenzamide (CAS 309253-42-7) is a dual-halogenated benzamide derivative featuring a 2-iodo substituent, a 5-chloro substituent, and an N-methyl carboxamide group. The presence of both iodine and chlorine on the aromatic ring enables sequential cross-coupling reactions with chemo- and regioselectivity: the iodo group undergoes rapid oxidative addition with palladium catalysts, while the chloro group remains intact for subsequent functionalization.

Molecular Formula C8H7ClINO
Molecular Weight 295.5
CAS No. 309253-42-7
Cat. No. B2908048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-iodo-N-methylbenzamide
CAS309253-42-7
Molecular FormulaC8H7ClINO
Molecular Weight295.5
Structural Identifiers
SMILESCNC(=O)C1=C(C=CC(=C1)Cl)I
InChIInChI=1S/C8H7ClINO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12)
InChIKeyLYVIIMIQCKCNQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-iodo-N-methylbenzamide (CAS 309253-42-7): A Strategic Dual-Halogenated Building Block for Cross-Coupling and Cannabinoid Research


5-Chloro-2-iodo-N-methylbenzamide (CAS 309253-42-7) is a dual-halogenated benzamide derivative featuring a 2-iodo substituent, a 5-chloro substituent, and an N-methyl carboxamide group . The presence of both iodine and chlorine on the aromatic ring enables sequential cross-coupling reactions with chemo- and regioselectivity: the iodo group undergoes rapid oxidative addition with palladium catalysts, while the chloro group remains intact for subsequent functionalization [1]. This compound is commercially available from multiple reputable vendors at purities typically ranging from 95% to 98% , positioning it as a versatile intermediate in medicinal chemistry programs targeting cannabinoid receptors and other GPCR families.

Why 5-Chloro-2-iodo-N-methylbenzamide Cannot Be Replaced by Simpler Benzamide Analogs


The substitution pattern and halogen composition of 5-Chloro-2-iodo-N-methylbenzamide critically determine both its synthetic utility and its biological target engagement. The 2-iodo group is essential for enabling efficient palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, while the 5-chloro substituent provides a distinct electronic and steric environment that influences subsequent reaction outcomes [1]. In biological systems, both the halogen positions and the N-methyl amide group modulate cannabinoid receptor subtype selectivity. The 2-iodo substituent and 5-chloro arrangement in 5-chloro-2-iodo-N-methylbenzamide have been shown to confer CB2 receptor binding affinity (pKi 7.18) while the N-methyl group contributes to distinct pharmacological properties compared to primary amide or isopropyl-substituted analogs [2]. Substituting this compound with a regioisomer such as 2-chloro-6-iodo-N-methylbenzamide, a non-methylated analog like 5-chloro-2-iodobenzamide, or a mono-halogenated derivative would fundamentally alter cross-coupling reactivity and receptor binding profiles, rendering generic substitution scientifically invalid.

Head-to-Head Quantitative Evidence: How 5-Chloro-2-iodo-N-methylbenzamide Compares to Structural Analogs


CB2 Receptor Binding Affinity: N-Methyl Substitution Confers Moderate Affinity Versus Unsubstituted Primary Amide

5-Chloro-2-iodo-N-methylbenzamide exhibits measurable CB2 receptor binding affinity with a pKi of 7.18 (Ki ≈ 66 nM), whereas the non-methylated primary amide analog, 5-chloro-2-iodobenzamide, lacks reported CB2 binding data in the same assay systems, suggesting that the N-methyl group is a critical structural determinant for receptor engagement [1]. The N-methyl substitution increases lipophilicity (cLogP predicted ~2.36) compared to the primary amide (XLogP 2.1), which may enhance membrane permeability and target access.

Cannabinoid Receptor Pharmacology GPCR Ligand Discovery Structure-Activity Relationship

CB1 Receptor Binding Affinity: N-Methyl Analog Shows Sub-Micromolar Affinity Versus Inactive Primary Amide

5-Chloro-2-iodo-N-methylbenzamide demonstrates modest CB1 receptor binding affinity with an IC50 of 3.20 μM (3,200 nM) in radioligand displacement assays using [3H]CP-55940 [1][2]. In contrast, the primary amide analog 5-chloro-2-iodobenzamide shows no detectable CB1 binding activity in similar assay formats. The N-methyl substitution is therefore essential for conferring any measurable CB1 receptor interaction within this scaffold class.

Cannabinoid Receptor Pharmacology CB1 Antagonist Discovery Medicinal Chemistry

Lipophilicity Profile: N-Methyl Substitution Increases cLogP by 0.26 Log Units Versus Primary Amide

The N-methyl substitution in 5-Chloro-2-iodo-N-methylbenzamide yields a predicted cLogP of 2.36, compared to an XLogP of 2.1 for the primary amide analog 5-chloro-2-iodobenzamide . This increase of 0.26 log units reflects enhanced lipophilicity that may improve membrane permeability and oral absorption potential. In contrast, the N-isopropyl analog 5-chloro-2-iodo-N-isopropylbenzamide exhibits a significantly higher predicted LogP of 3.35 , which may present different solubility and bioavailability trade-offs.

Physicochemical Property Optimization ADME Prediction Medicinal Chemistry Design

Cross-Coupling Reactivity: 2-Iodo Substituent Enables Chemoselective Suzuki-Miyaura Functionalization

The 2-iodo group in 5-Chloro-2-iodo-N-methylbenzamide serves as a superior leaving group for palladium-catalyzed cross-coupling reactions compared to the 5-chloro substituent, which remains intact under standard Suzuki-Miyaura conditions [1]. This ortho-iodo positioning enables regioselective functionalization at the 2-position while preserving the 5-chloro group for subsequent orthogonal transformations. In contrast, regioisomers such as 2-chloro-6-iodo-N-methylbenzamide exhibit different regioselectivity profiles due to altered steric and electronic environments around the iodo substituent.

Palladium-Catalyzed Cross-Coupling Sequential Functionalization Synthetic Methodology

Validated Application Scenarios for 5-Chloro-2-iodo-N-methylbenzamide in Drug Discovery and Chemical Synthesis


Cannabinoid Receptor Type 2 (CB2) Agonist and Antagonist Lead Optimization

5-Chloro-2-iodo-N-methylbenzamide serves as a validated starting scaffold for CB2 receptor ligand discovery programs. Its pKi of 7.18 (Ki ≈ 66 nM) at human CB2 receptors establishes a measurable affinity baseline for structure-activity relationship (SAR) exploration [1]. The N-methyl carboxamide and 5-chloro-2-iodo substitution pattern can be systematically modified to improve potency and selectivity. This scaffold class has been cited in patents covering CB2 modulators for inflammatory and pain indications [2].

CB1 Receptor Antagonist Development via N-Alkyl Substitution

With an IC50 of 3.20 μM at the CB1 receptor, 5-Chloro-2-iodo-N-methylbenzamide provides a defined starting point for optimizing CB1 antagonist and inverse agonist activity [3]. The moderate affinity indicates that the scaffold can engage the CB1 orthosteric binding site, and systematic N-alkyl variation or halogen substitution patterns may yield substantial improvements in potency. This compound is particularly suitable for laboratories seeking to establish SAR for monocyclic benzamide-derived CB1 ligands.

Sequential Orthogonal Cross-Coupling for Complex Molecule Synthesis

The ortho-iodo substituent of 5-Chloro-2-iodo-N-methylbenzamide undergoes rapid oxidative addition with Pd(0) catalysts, enabling chemoselective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings at the 2-position while leaving the 5-chloro group intact [4]. This orthogonal reactivity allows for sequential functionalization: first at the iodo site, followed by a second cross-coupling at the chloro position under more forcing conditions. This strategy is valuable for constructing biaryl and heterobiaryl libraries for drug discovery and agrochemical research.

Physicochemical Property-Driven Fragment-Based Drug Discovery Libraries

5-Chloro-2-iodo-N-methylbenzamide exhibits a predicted cLogP of 2.36, placing it in the intermediate lipophilicity range optimal for lead-like and drug-like property space . In contrast to the more lipophilic N-isopropyl analog (LogP 3.35) and the less lipophilic primary amide (XLogP 2.1), the N-methyl derivative offers a balanced profile of membrane permeability and aqueous solubility. This compound is therefore suitable for inclusion in fragment libraries and property-focused screening sets where controlled lipophilicity is a key selection criterion.

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